

TDI-11861: Unprecedented Selectivity for Soluble Adenylyl Cyclase Offers New Research Avenues

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Compound of Interest

Compound Name: TDI-11861

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A new benchmark in pharmacological tools for sAC research, **TDI-11861**, demonstrates exceptional potency and selectivity for soluble adenylyl cyclase (sAC), paving the way for more precise investigations into its physiological roles. This guide provides a comparative analysis of **TDI-11861** against other sAC inhibitors, supported by experimental data and detailed protocols to aid researchers in their study design.

TDI-11861 is an orally active, potent, and highly selective inhibitor of soluble adenylyl cyclase (sAC), an enzyme crucial for various physiological processes, including sperm motility and activation.^{[1][2]} Developed as a second-generation inhibitor, it represents a significant improvement over its predecessors, such as TDI-10229 and LRE1, offering researchers a more reliable tool to dissect the functions of sAC.^{[3][4]}

Comparative Analysis of sAC Inhibitors

The enhanced selectivity and potency of **TDI-11861** are evident when compared to other known sAC inhibitors. The following table summarizes key quantitative data from various studies.

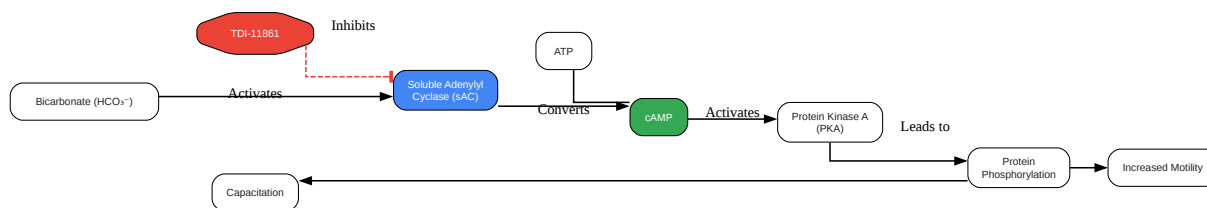
Inhibitor	Target	IC50 (Biochemical Assay)	IC50 (Cellular Assay)	Binding Affinity (KD)	Residence Time
TDI-11861	sAC	3 nM[4], 3.3 nM[2][3]	5.5 nM[3], 7 nM[4]	1.4 nM[2][3]	~61.5 minutes[5]
TDI-10229	sAC	159 nM[4], 160 nM[3]	92 nM[3], 102 nM	176 nM	18 seconds[4]
LRE1	sAC	7.8 µM	Not widely reported	Not widely reported	Not widely reported
KH7	sAC	~3 µM	Not widely reported	Not widely reported	Not widely reported

TDI-11861 exhibits a significant improvement in potency, with an IC50 in the low nanomolar range, making it approximately 50 times more potent than TDI-10229 in biochemical assays and about 15 times more potent in cellular contexts.[4] Furthermore, its remarkably longer residence time of over an hour, compared to the mere seconds of TDI-10229, suggests a more sustained inhibitory effect, a crucial factor for in vivo studies.[4][5]

Crucially, **TDI-11861** demonstrates high selectivity for sAC over the nine transmembrane adenylyl cyclases (tmACs).[3][4] It also showed no significant activity against a broad panel of 322 kinases and 46 other relevant drug targets, including GPCRs and ion channels, underscoring its specificity.[3]

Signaling Pathway of Soluble Adenylyl Cyclase in Sperm Activation

Soluble adenylyl cyclase plays a pivotal role in the activation of sperm, a process known as capacitation. The following diagram illustrates this signaling pathway.



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Caption: sAC signaling pathway in sperm activation and its inhibition by **TDI-11861**.

Experimental Protocols

To validate the selectivity and potency of sAC inhibitors, several key experiments are routinely performed.

In Vitro sAC Biochemical Potency Assay

This assay directly measures the enzymatic activity of purified sAC and the inhibitory effect of compounds.

Methodology:

- Purified human sAC protein is incubated with the test compound (e.g., **TDI-11861**) at varying concentrations.
- The enzymatic reaction is initiated by adding the substrate ATP, along with cofactors such as Ca^{2+} and Mg^{2+} , and the activator bicarbonate (HCO_3^-).^[4]
- The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).^[6]
- The amount of cyclic AMP (cAMP) produced is quantified.

- IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.^[7]

Cellular sAC Activity Assay

This assay assesses the ability of an inhibitor to penetrate the cell membrane and inhibit sAC activity in a cellular context.

Methodology:

- Cells overexpressing sAC (e.g., rat 4-4 cells) are pre-incubated with the test inhibitor at various concentrations.^[3]
- To measure cAMP accumulation, a phosphodiesterase (PDE) inhibitor like IBMX is often added to prevent cAMP degradation.^[8]
- The cells are then lysed, and the intracellular cAMP concentration is measured.
- Cellular IC50 values are calculated by normalizing the cAMP levels to a control (vehicle-treated) and plotting against the inhibitor concentration.^[7]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to determine the binding affinity (KD) and the association (kon) and dissociation (koff) rates of an inhibitor to its target protein.

Methodology:

- Purified sAC protein is immobilized on a sensor chip.
- The test inhibitor is flowed over the chip at various concentrations.
- The binding of the inhibitor to the immobilized sAC is detected as a change in the refractive index, generating a sensorgram.
- The association and dissociation phases are monitored in real-time.

- The kinetic parameters (k_{on} , k_{off}) and the binding affinity (K_D) are calculated by fitting the sensorgram data to a binding model (e.g., 1:1 binding model).[7]

Jump Dilution Recovery Assay for Residence Time

This assay provides an independent measure of the inhibitor's residence time on the target enzyme.

Methodology:

- A high concentration of sAC is pre-incubated with the inhibitor at a concentration typically 10-fold above its IC_{50} to ensure binding equilibrium.[3]
- This pre-incubated mixture is then rapidly diluted (e.g., 100-fold) into the standard activity assay system, which contains the substrate ATP.[3]
- The production of cAMP is measured over time.
- For inhibitors with a short residence time, the enzymatic activity will quickly recover to the uninhibited rate. For inhibitors with a long residence time, like **TDI-11861**, the recovery of enzymatic activity will be significantly slower.[3] The rate of recovery is used to determine the residence time.

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